

Commercial Suppliers and Technical Guide for 2-Allyl-3-methylpyrazine-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Allyl-3-methylpyrazine-d3

Cat. No.: B12368354

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Allyl-3-methylpyrazine-d3**, a deuterated derivative of the flavor and aroma compound 2-Allyl-3-methylpyrazine. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Commercial Availability

2-Allyl-3-methylpyrazine-d3 is a specialized chemical available from a limited number of commercial suppliers that focus on isotopically labeled compounds for research purposes. The following table summarizes the available information on commercial suppliers for this product.

Supplier	Catalog Number	CAS Number	Purity	Available Quantities
MedChemExpress (MCE)	HY-155912S	1335436-12-8	Not specified	Inquire
EvitaChem	EVT-12501829	1335436-12-8	Not specified	Inquire

Note: Purity and available quantities are typically available upon request from the supplier. It is recommended to contact the suppliers directly for the most up-to-date information and to request a certificate of analysis.

Synthesis and Experimental Protocols

The synthesis of **2-Allyl-3-methylpyrazine-d3** involves a multi-step process that includes the formation of the pyrazine ring, introduction of the allyl and methyl groups, and a final deuteration step.^[1] A common synthetic route starts with a commercially available pyrazine derivative, such as 2,3-dimethylpyrazine.^[1]

Representative Synthesis Protocol

This protocol is a representative example based on established pyrazine chemistry and may require optimization.

Step 1: Allylation of 2,3-dimethylpyrazine

This step is analogous to the synthesis of similar substituted pyrazines.

- Materials:
 - 2,3-dimethylpyrazine
 - n-Butyllithium (n-BuLi) in hexane
 - Allyl bromide
 - Anhydrous tetrahydrofuran (THF)
 - Anhydrous diethyl ether
 - Saturated aqueous ammonium chloride solution
 - Anhydrous magnesium sulfate
- Procedure:
 - Dissolve 2,3-dimethylpyrazine (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
 - Cool the solution to -78 °C in a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

- Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-allyl-3-methylpyrazine.

Step 2: Deuteration of 2-Allyl-3-methylpyrazine

This step introduces the deuterium label onto the methyl group.

- Materials:

- 2-Allyl-3-methylpyrazine (from Step 1)
- Deuterated methyl iodide (CD_3I)
- Strong base (e.g., sodium hydride or lithium diisopropylamide)
- Anhydrous solvent (e.g., THF or DMF)

- Procedure:

- Dissolve 2-allyl-3-methylpyrazine (1 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
- Add the strong base (1.1 equivalents) portion-wise at a low temperature (e.g., 0 °C or -78 °C, depending on the base).
- Stir the mixture for 30-60 minutes to allow for deprotonation.

- Slowly add deuterated methyl iodide (1.2 equivalents) to the reaction mixture.
- Allow the reaction to proceed until completion (monitor by TLC or GC-MS).
- Quench the reaction carefully with a proton source (e.g., methanol or water).
- Perform an aqueous workup and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the final product, **2-Allyl-3-methylpyrazine-d3**, by column chromatography or distillation.

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the final product should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR to confirm the overall structure and the disappearance of the signal corresponding to the methyl protons.
 - ^2H NMR to confirm the presence and position of the deuterium label.
 - ^{13}C NMR to confirm the carbon skeleton.
- Mass Spectrometry (MS):
 - To confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment by analyzing the molecular ion cluster.

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for the procurement and quality control of a deuterated standard like **2-Allyl-3-methylpyrazine-d3** for research applications.

Procurement and QC Workflow for Deuterated Standards

[Click to download full resolution via product page](#)

Caption: Procurement and QC Workflow for Deuterated Standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Allyl-3-methylpyrazine-d3 (EVT-12501829) [evitachem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Allyl-3-methylpyrazine-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12368354#commercial-suppliers-of-2-allyl-3-methylpyrazine-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com